molecular formula C5H8IN3 B7777598 2-Amino-1-methylpyrimidin-1-ium iodide

2-Amino-1-methylpyrimidin-1-ium iodide

Cat. No. B7777598
M. Wt: 237.04 g/mol
InChI Key: MJDSVZURMSNDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-methylpyrimidin-1-ium iodide is a useful research compound. Its molecular formula is C5H8IN3 and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-methylpyrimidin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-methylpyrimidin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactivity and Structural Analysis :

    • The reaction of 2-Amino-4-methylpyrimidine with methyl iodide results in the formation of 1,2-dihydro-2-imino-1,4-dimethylpyrimidine, demonstrating its reactivity for potential applications in chemical synthesis (Brown & Paddon-Row, 1967).
    • The structure of a new crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, a related compound, has been determined, contributing to our understanding of molecular conformation in crystal structures (Zhukhlistova & Tishchenko, 2001).
  • Charge Transfer Complexation :

    • Studies on the interactions of pyrimidine derivatives, including 2-amino-4-methylpyrimidine, with iodine, have shown instant appearance of charge transfer bands, indicating potential use in electronic and spectroscopic applications (Rabie, Mohamed, & Abou-El-Wafa, 2007).
  • Corrosion Inhibition :

    • A derivative, 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride, has been used as a corrosion inhibitor for carbon steel, demonstrating high inhibition efficiency (Farag, Migahed, & Badr, 2019).
  • Synthesis and Characterization :

    • The synthesis of 2-methylthiodihydropyrimidines, which are precursors for various 2-substituted pyrimidines, involves S-alkylation with methyl iodide, indicating the significance of 2-Amino-1-methylpyrimidin-1-ium iodide derivatives in the synthesis of complex organic molecules (Matloobi & Kappe, 2007).
  • Photovoltaic Applications :

    • A study on dye-sensitized solar cells incorporating 2-aminopyrimidine showed enhanced efficiency, indicating the potential of such derivatives in solar energy applications (Senthil et al., 2016).
  • Crystal Structure Prediction :

    • The crystal structure prediction of co-crystals involving 2-amino-4-methylpyrimidine showcases its importance in the understanding and design of new molecular materials (Thakur & Desiraju, 2008).

properties

IUPAC Name

1-methylpyrimidin-1-ium-2-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.HI/c1-8-4-2-3-7-5(8)6;/h2-4,6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSVZURMSNDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CN=C1N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-methylpyrimidin-1-ium iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 2
2-Amino-1-methylpyrimidin-1-ium iodide
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2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 4
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 5
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 6
2-Amino-1-methylpyrimidin-1-ium iodide

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